
Arginino-succinic Acid Disodium Salt (>80per cent)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginino-succinic Acid Disodium Salt: is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of ammonia to urea, which is then excreted from the body. The compound is often used in biochemical research and has significant implications in understanding metabolic disorders such as argininosuccinic aciduria .
準備方法
Synthetic Routes and Reaction Conditions: Arginino-succinic Acid Disodium Salt can be synthesized through the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .
Industrial Production Methods: Industrial production of Arginino-succinic Acid Disodium Salt involves the fermentation process using genetically modified microorganisms that overexpress the necessary enzymes. The product is then purified through crystallization and ion-exchange chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions:
Oxidation: Arginino-succinic Acid Disodium Salt can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of argininosuccinic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of argininosuccinic acid.
Reduction: Reduced forms of argininosuccinic acid.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Arginino-succinic Acid Disodium Salt is used as a standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In biological research, it is used to study the urea cycle and its associated disorders. It helps in understanding the metabolic pathways and the role of various enzymes involved.
Medicine: The compound is used in the diagnosis and treatment of metabolic disorders such as argininosuccinic aciduria. It is also used in the development of therapeutic interventions for these disorders.
Industry: In the industrial sector, Arginino-succinic Acid Disodium Salt is used in the production of various biochemical reagents and as a component in the formulation of certain pharmaceuticals .
作用機序
Arginino-succinic Acid Disodium Salt exerts its effects by participating in the urea cycle. It is synthesized from citrulline and aspartic acid by the enzyme argininosuccinate synthetase. The compound is then cleaved by argininosuccinate lyase to form arginine and fumarate. This process is crucial for the detoxification of ammonia in the body. The molecular targets involved include the enzymes argininosuccinate synthetase and argininosuccinate lyase, which play key roles in the urea cycle .
類似化合物との比較
L-Argininosuccinic Acid Lithium Salt: Similar in structure but contains lithium instead of sodium.
L-Citrulline: Another intermediate in the urea cycle, involved in the synthesis of argininosuccinic acid.
L-Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Uniqueness: Arginino-succinic Acid Disodium Salt is unique due to its specific role in the urea cycle and its importance in diagnosing and treating metabolic disorders. Unlike other similar compounds, it serves as a direct precursor to both arginine and fumarate, making it a critical component in the detoxification of ammonia .
生物活性
Arginino-succinic acid disodium salt, with a molecular formula of C10H20N4Na2O7 and a CAS number of 918149-29-8, plays a crucial role in various biological processes, particularly in the urea cycle and nitric oxide synthesis. This article explores its biological activity, including mechanisms, effects on oxidative stress, and implications in metabolic disorders.
Urea Cycle Participation
Arginino-succinic acid disodium salt is integral to the urea cycle, specifically participating in the fourth step where it is cleaved into arginine and fumarate by the enzyme argininosuccinate lyase (ASL). This reaction is essential for the detoxification of ammonia produced during amino acid metabolism .
Nitric Oxide Production
ASL also plays a significant role in the citrulline-nitric oxide (NO) cycle. The deficiency of ASL results in decreased NO production, contributing to various physiological dysfunctions. Nitric oxide is crucial for multiple processes including neurotransmission and vascular regulation .
Biological Effects
Oxidative Stress Induction
Research indicates that arginino-succinic acid disodium can induce oxidative stress, particularly in the developing brain. It has been shown to reduce levels of reduced glutathione (GSH) and increase reactive oxygen species (ROS) production, leading to lipid peroxidation and protein oxidation . This oxidative stress is implicated in neurodevelopmental disorders.
Case Studies and Clinical Implications
-
Argininosuccinic Aciduria (ASA)
ASA is an autosomal recessive disorder caused by ASL deficiency. Patients exhibit elevated plasma levels of argininosuccinate, leading to hyperammonaemia and various neurological impairments. A study involving long-term follow-up of ASA patients revealed significant neurological outcomes such as developmental delays and epilepsy . -
Gene Therapy Potential
Recent studies have explored gene therapy as a corrective measure for ASL deficiency. Animal models injected with AAV8 vectors demonstrated long-term correction of both hepatic urea cycle function and cerebral NO production, correlating with behavioral improvements .
Table 1: Clinical Outcomes in ASA Patients
Outcome Measure | Early-Onset Patients | Late-Onset Patients |
---|---|---|
Developmental Delay (%) | 92% | 38% |
Epilepsy (%) | 46% | 12% |
Ataxia (%) | 17% | 5% |
Abnormal Neuroimaging Findings (%) | 57% | 25% |
Table 2: Plasma Biomarkers in ASA
Biomarker | Normal Range (μmol/L) | Early-Onset Patients (Mean ± SD) | Late-Onset Patients (Mean ± SD) |
---|---|---|---|
Plasma Argininosuccinate | <5 | 512 ± 92 | 238 ± 64 |
Plasma Arginine | 30-126 | 126 ± 19 | 102 ± 12 |
Plasma Ammonia | <35 | Elevated | Elevated |
Q & A
Basic Research Questions
Q. How can the purity of Arginino-succinic Acid Disodium Salt (>80%) be accurately determined in experimental settings?
- Methodological Answer: Purity assessment should combine complementary analytical techniques. Thin-layer chromatography (TLC) can provide a rapid qualitative estimate of purity (≥95% threshold) . For quantitative validation, use quantitative nuclear magnetic resonance (qNMR), which is highly specific for detecting structural impurities and validating ≥70% purity thresholds . Additionally, loss-on-drying tests (e.g., 130°C for 2 hours) help quantify residual moisture or volatile impurities, as seen in related succinate salts .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer: Store at −20°C in airtight, desiccated containers to minimize hygroscopic degradation . For anhydrous forms, ensure humidity-controlled environments (<30% RH) to prevent hydration, as observed in succinic acid disodium salts . Stability studies should include periodic assays (e.g., every 6 months) to monitor purity decay.
Q. How can researchers assess the solubility of this compound in aqueous buffers?
- Methodological Answer: Solubility can be determined gravimetrically by dissolving incremental amounts in phosphate-buffered saline (PBS) or deionized water at 25°C, followed by filtration and lyophilization of the supernatant. Related disodium salts (e.g., succinic acid disodium salt) show solubility up to 300 g/L at 25°C, suggesting similar experimental protocols .
Advanced Research Questions
Q. How should researchers resolve contradictions between assay results (e.g., TLC vs. qNMR)?
- Methodological Answer: Cross-validate results using orthogonal methods. For example, discrepancies between TLC (≥95%) and qNMR (≥70%) may arise from non-volatile residues or hydration states. Supplement with high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 210 nm to separate and quantify charged impurities . Adjust calculations for anhydrous vs. hydrated forms using thermogravimetric analysis (TGA) .
Q. What strategies are recommended for impurity profiling in batches with >80% purity?
- Methodological Answer: Use ion chromatography (IC) to detect anionic impurities (e.g., chloride ≤0.01%, sulfate ≤0.1%) as per specifications for related salts . For organic impurities, employ LC-MS with electrospray ionization (ESI) to identify residual reactants (e.g., unreacted L-arginine or aspartic acid derivatives) . Reference thresholds from pharmacopeial guidelines for dicarboxylic acid salts .
Q. How can experimental designs account for hygroscopicity during formulation studies?
- Methodological Answer: Pre-dry the compound at 120°C for 2 hours to establish a baseline anhydrous mass . Conduct kinetic moisture uptake studies under controlled humidity (e.g., 40–80% RH) using dynamic vapor sorption (DVS) instrumentation. Compare results to succinic acid disodium salt, which exhibits hygroscopicity at >60% RH .
Q. What parameters should be prioritized when validating analytical methods for this compound?
- Methodological Answer: Validate specificity (via spiked impurity recovery tests), accuracy (against certified reference materials, if available), and precision (inter-day RSD ≤2%). For example, qNMR validation should include proton integration of the argininosuccinate backbone (δ 1.5–3.5 ppm) and correction for residual solvents . Cross-reference ICH Q2(R1) guidelines for regulatory compliance .
特性
CAS番号 |
918149-29-8 |
---|---|
分子式 |
C₁₀H₁₆N₄Na₂O₆ |
分子量 |
334.24 |
同義語 |
N-[[[(4S)-4-Amino-4-carboxybutyl]amino]iminomethyl]-L-aspartic Acid Disodium Salt; _x000B_N-[(4-Amino-4-carboxybutyl)amidino]-L-aspartic Acid Disodium Salt; N(S)-[[(4-Amino-4-carboxybutyl)amino]iminomethyl]-L-Aspartic Acid Disodium Salt; Argininosuccinic A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。